2'-Deoxycytidine
Overview
Description
2’-Deoxycytidine is a deoxyribonucleoside, a component of deoxyribonucleic acid (DNA). It is similar to the ribonucleoside cytidine but lacks a hydroxyl group at the C2’ position. This compound plays a crucial role in DNA synthesis and repair, making it essential for cellular replication and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
2’-Deoxycytidine can be synthesized through various methods. One common approach involves the transglycosylation reaction using 2-N-palmitoyl-guanine and 3’,5’-di-O-acetyl-4-N-benzoyl-2’-deoxycytidine as starting materials in the presence of a Lewis acid and a silylating agent . Another method involves the synthesis of 5-substituted 2’-deoxycytidine 5’-(α-P-borano)triphosphates, which are incorporated into DNA and provide resistance to exonuclease digestion .
Industrial Production Methods
Industrial production of 2’-Deoxycytidine typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as protection and deprotection of functional groups, purification through chromatography, and crystallization.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxycytidine undergoes various chemical reactions, including:
Oxidation: Conversion to 5-formyl-2’-deoxycytidine and 5-carboxy-2’-deoxycytidine.
Reduction: Not commonly reported for this compound.
Substitution: Formation of 5-substituted analogs such as 5-methyl, 5-ethyl, 5-bromo, and 5-iodo derivatives.
Common Reagents and Conditions
Substitution: Various alkylating agents and halogenating reagents are used to introduce substituents at the C5 position of the cytosine ring.
Major Products
Oxidation Products: 5-formyl-2’-deoxycytidine, 5-carboxy-2’-deoxycytidine.
Substitution Products: 5-methyl-2’-deoxycytidine, 5-ethyl-2’-deoxycytidine, 5-bromo-2’-deoxycytidine, 5-iodo-2’-deoxycytidine.
Scientific Research Applications
2’-Deoxycytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of modified nucleosides and nucleotides.
Medicine: Used as a precursor for anticancer drugs such as 5-aza-2’-deoxycytidine, which is used to treat myelodysplastic syndromes.
Industry: Employed in the production of DNA-based materials and as a reagent in various biochemical assays.
Mechanism of Action
2’-Deoxycytidine exerts its effects primarily through its incorporation into DNA. It is phosphorylated by deoxycytidine kinase to form deoxycytidine monophosphate (dCMP), which is further converted to deoxycytidine triphosphate (dCTP). dCTP is then incorporated into DNA by DNA polymerases during replication . The compound can also be deaminated by cytidine deaminase to form deoxyuridine .
Comparison with Similar Compounds
2’-Deoxycytidine is similar to other deoxyribonucleosides such as:
- Deoxyadenosine
- Deoxyguanosine
- Deoxythymidine
Uniqueness
What sets 2’-Deoxycytidine apart is its specific role in DNA synthesis and repair, as well as its use as a precursor for anticancer drugs. Unlike other deoxyribonucleosides, it can be converted to 5-aza-2’-deoxycytidine, which has unique therapeutic applications .
Similar Compounds
- Cytidine : Similar structure but contains a hydroxyl group at the C2’ position.
- 5-aza-2’-deoxycytidine : A modified form used in cancer therapy .
- Gemcitabine : A deoxycytidine analog used as a chemotherapeutic agent .
Properties
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTSBUTUHBMZGZ-SHYZEUOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883620 | |
Record name | Cytidine, 2'-deoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS], Solid | |
Record name | Deoxycytidine | |
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Record name | Deoxycytidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000014 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
870 mg/mL | |
Record name | Deoxycytidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000014 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
951-77-9, 56905-41-0 | |
Record name | Deoxycytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Deoxycytidine | |
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Record name | Cytidine, 2'-deoxy-, labeled with tritium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056905410 | |
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Record name | 2'-Deoxycytidine | |
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Record name | Cytidine, 2'-deoxy- | |
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Record name | Cytidine, 2'-deoxy- | |
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URL | https://comptox.epa.gov/dashboard/DTXSID70883620 | |
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Record name | 2'-deoxycytidine | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.231 | |
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Record name | Doxecitine | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W860991D6 | |
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Record name | Deoxycytidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000014 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
207 - 210 °C | |
Record name | Deoxycytidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000014 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2'-Deoxycytidine itself primarily serves as a substrate for cellular kinases, ultimately being phosphorylated to deoxycytidine triphosphate (dCTP). dCTP is then incorporated into DNA by DNA polymerases during replication. []
A: 5-aza-2'-deoxycytidine (decitabine) is a cytidine analog that acts as a potent inhibitor of DNA methyltransferases (DNMTs). [, , , , ] It is incorporated into DNA and forms a covalent bond with DNMTs, leading to their depletion and subsequent DNA demethylation. [] this compound can reverse the effects of 5-aza-2'-deoxycytidine by competing for phosphorylation and incorporation into DNA. []
ANone: Yes, 5-aza-2'-deoxycytidine has been shown to influence the expression of various genes, including:
- Tumor Necrosis Factor (TNF) Receptors: It increases the expression of TNFR1, sensitizing melanoma cells to TNF-induced apoptosis. []
- p16INK4A: Demethylation of the p16INK4A gene by 5-aza-2'-deoxycytidine can downregulate vascular endothelial growth factor (VEGF) expression in lung cancer cells. []
- KIP Family Cyclin-Dependent Kinase Inhibitors: 5-aza-2'-deoxycytidine can activate the p57 gene in gastric cancer cells, potentially by reversing promoter methylation. []
- Major Histocompatibility Complex Class I-Related Molecules A (MICA): 5-aza-2'-deoxycytidine can upregulate MICA expression in hepatoma cells, possibly through a DNA damage-dependent mechanism. []
A:
- Spectroscopic data: Nuclear magnetic resonance (NMR) studies have been conducted to analyze the conformation of this compound in solution, particularly the syn-anti equilibrium. []
A: this compound is relatively stable compared to its analog, 5-aza-2'-deoxycytidine, which is known to decompose in aqueous solutions. [] The stability of this compound under specific conditions would require further investigation.
A: this compound is primarily phosphorylated by this compound kinase to form dCMP, which enters the nucleotide pool and can be further phosphorylated to dCTP for DNA synthesis. []
A: Deficiency in this compound kinase activity is a major determinant of resistance to nucleoside analogs, such as 2-chloro-2'-deoxyadenosine (CldAdo) and potentially to this compound itself. []
ANone: Various analytical methods are employed to characterize and quantify this compound, including:
- High-performance liquid chromatography (HPLC): Used to separate and quantify this compound and its analogs in biological samples. [, , ]
- Mass spectrometry (MS): Employed in conjunction with HPLC to identify and quantify this compound and its metabolites. [, ]
- NMR spectroscopy: Used to analyze the structure and conformation of this compound in solution. []
- Immunoaffinity chromatography: Utilized to isolate and concentrate specific this compound adducts formed during lipid peroxidation. []
ANone: Specific information regarding the environmental impact and degradation of this compound is limited. Further research is needed to assess its potential ecotoxicological effects and develop appropriate waste management strategies.
A: The choice of alternative or substitute for this compound depends on the specific application. Other naturally occurring nucleosides like thymidine or cytidine, or synthetic analogs with modified structures and properties, might be considered. [, ]
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